An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol: Chemical Structure, Stereochemistry, and Synthetic Approaches
An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol: Chemical Structure, Stereochemistry, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-1-Phenyl-1,2-ethanediol, a chiral diol of significant interest in the pharmaceutical and fine chemical industries, serves as a versatile building block for the synthesis of enantiomerically pure compounds. Its specific stereochemistry is crucial for the efficacy of many drug substances. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and key experimental protocols for its synthesis.
Chemical Structure and Stereochemistry
(R)-(-)-1-Phenyl-1,2-ethanediol, also known as (R)-(-)-styrene glycol or (R)-(-)-phenylethylene glycol, possesses a chemical structure with a phenyl group and two hydroxyl groups attached to an ethane backbone. The stereochemistry at the benzylic carbon (C1) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of substituents is responsible for its optical activity, deflecting plane-polarized light to the left, which is denoted by the (-) sign.
Caption: Chemical structure of (R)-(-)-1-Phenyl-1,2-ethanediol.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for (R)-(-)-1-Phenyl-1,2-ethanediol is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 16355-00-3 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 64-67 °C |
| Boiling Point | 272-274 °C |
| Specific Optical Rotation [α]D²⁰ | -69 ± 2° (c=1 in CHCl₃) |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.3-7.4 (m, 5H, Ar-H), 4.8-4.9 (dd, 1H, CH-OH), 3.6-3.8 (m, 2H, CH₂-OH), 2.5-3.0 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 140.5, 128.5, 127.9, 126.1, 74.7, 68.0 |
| IR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~3030 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1490, 1450 (C=C stretch, aromatic), ~1050 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 138 (M+), 107, 79, 77 |
Experimental Protocols for Synthesis
The enantioselective synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol is a critical process in pharmaceutical manufacturing. Below are detailed methodologies for two prominent synthetic routes: enzymatic hydrolysis of styrene oxide and asymmetric reduction of 2-hydroxyacetophenone.
Biocatalytic Enantioconvergent Hydrolysis of Racemic Styrene Oxide
This method utilizes a combination of two epoxide hydrolases (EHs) to convert racemic styrene oxide into the single (R)-enantiomer of the diol with high yield and enantiomeric excess.[1][2][3]
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol.
Methodology:
-
Enzyme Preparation: Purified soluble epoxide hydrolase from Solanum tuberosum and an evolved epoxide hydrolase from Agrobacterium radiobacter (e.g., EchA-I219F) are prepared.
-
Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Substrate Addition: Racemic styrene oxide is added to the reaction mixture to a final concentration of, for example, 5 mM.
-
Enzyme Addition: The two purified epoxide hydrolases are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., until complete conversion of the substrate).
-
Work-up and Extraction: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography. The enantiomeric excess of the final product is determined by chiral HPLC analysis.
Asymmetric Reduction of 2-Hydroxyacetophenone
This biocatalytic method employs a carbonyl reductase or an alcohol dehydrogenase to stereoselectively reduce the keto group of 2-hydroxyacetophenone to the corresponding (R)-alcohol.
Methodology:
-
Biocatalyst Preparation: Recombinant E. coli whole cells co-expressing a carbonyl reductase (e.g., from Candida magnolia) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are prepared and lyophilized.
-
Reaction Setup: A solution of 2-hydroxyacetophenone is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0) containing a co-solvent like DMSO to aid solubility.
-
Cofactor and Co-substrate Addition: A catalytic amount of the cofactor (e.g., NADP⁺) and a stoichiometric amount of a co-substrate for regeneration (e.g., glucose) are added.
-
Biocatalyst Addition: The lyophilized whole-cell biocatalyst is added to the reaction mixture.
-
Incubation: The reaction is stirred at a controlled temperature (e.g., 30°C) while maintaining the pH with the addition of a base (e.g., NaOH solution).
-
Work-up and Extraction: Upon completion, the reaction mixture is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified via column chromatography. The yield and enantiomeric excess are determined by GC or HPLC analysis.
Applications in Drug Development
(R)-(-)-1-Phenyl-1,2-ethanediol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its well-defined stereochemistry is essential for the biological activity and safety profile of the final drug product. It is utilized in the synthesis of β-adrenergic blocking agents and other pharmaceuticals where a specific enantiomer is required to interact with biological targets effectively.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthetic methodologies for (R)-(-)-1-Phenyl-1,2-ethanediol. The presented data and experimental protocols offer valuable resources for researchers, scientists, and drug development professionals working with this important chiral building block. The biocatalytic routes, in particular, represent efficient and environmentally benign approaches to producing this enantiomerically pure compound.
References
- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
